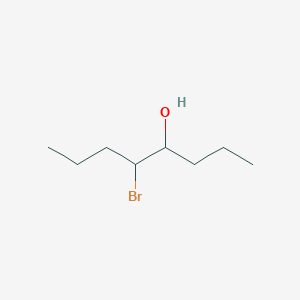

5-Bromooctan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

61539-74-0 |

|---|---|

Molecular Formula |

C8H17BrO |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

5-bromooctan-4-ol |

InChI |

InChI=1S/C8H17BrO/c1-3-5-7(9)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

OCEYTXPVBYKMDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CCC)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromooctan-4-ol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile intermediate. This document provides a detailed overview of the known chemical and physical properties of this compound, alongside extrapolated data based on similar compounds. It also outlines a general experimental workflow for its synthesis and purification.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 61539-74-0 | [1][2] |

| Molecular Formula | C₈H₁₇BrO | [2] |

| Molecular Weight | 209.12 g/mol | [2] |

| Boiling Point | Not available (estimated) | |

| Melting Point | Not available (estimated) | |

| Density | Not available (estimated) | |

| XLogP3-AA | 2.8 | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Spectroscopic Data Interpretation

While specific spectra for this compound are not publicly available, a general interpretation based on the analysis of similar bromo-alkanols can be provided.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex splitting patterns characteristic of the alkyl chain. Key signals would include:

-

A broad singlet or triplet for the hydroxyl proton (-OH).

-

Multiplets for the protons on the carbon atoms adjacent to the hydroxyl and bromo groups (CH-OH and CH-Br).

-

A series of overlapping multiplets for the remaining methylene (B1212753) and methyl protons of the octyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display eight distinct signals corresponding to each carbon atom in the octyl chain. The chemical shifts would be influenced by the electronegative bromine and oxygen atoms, causing downfield shifts for the carbons directly bonded to them (C4 and C5).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-O stretching vibration around 1050-1150 cm⁻¹.

-

A C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from 5-Bromooctan-4-one (B14571215)

Materials:

-

5-Bromooctan-4-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 5-bromooctan-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as diethyl ether. Separate the organic layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the safety information for similar brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

This compound represents a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While a comprehensive experimental dataset for this specific compound is lacking, this guide provides a summary of its known characteristics and a framework for its synthesis and handling based on established chemical principles. Further research is warranted to fully elucidate its properties and explore its synthetic utility.

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromooctan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical synthetic and analytical methodologies related to 5-Bromooctan-4-ol. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous compounds and general principles of organic chemistry to present a predictive analysis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, where halogenated organic compounds are of significant interest.

Molecular Structure and Chemical Properties

This compound possesses a chiral structure with two stereocenters at the C4 and C5 positions. The molecule consists of an eight-carbon chain with a hydroxyl group at the fourth carbon and a bromine atom at the fifth carbon.

Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C8H17BrO | Guidechem[1] |

| Molecular Weight | 209.12 g/mol | Guidechem[1] |

| CAS Number | 61539-74-0 | Guidechem[1] |

| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[1] |

| InChI Key | OCEYTXPVBYKMDF-UHFFFAOYSA-N | Guidechem[1] |

| Rotatable Bond Count | 5 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Observations |

| ¹H NMR | Multiple signals in the aliphatic region (0.9-4.0 ppm). A triplet corresponding to the terminal methyl group of the propyl chain and another for the terminal methyl of the butyl chain. Methylene protons would appear as complex multiplets. The methine protons attached to the hydroxyl and bromine groups would likely appear as multiplets in the 3.5-4.5 ppm region. |

| ¹³C NMR | Eight distinct signals are expected for the eight carbon atoms. The carbons bearing the hydroxyl and bromine substituents would be downfield, likely in the 60-80 ppm range. The remaining aliphatic carbons would appear in the 10-40 ppm range. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-Br stretching absorption would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 208 and 210 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of water (M-18) and the bromine atom (M-79/81). |

Experimental Protocols

While a specific, documented synthesis for this compound is not available, a plausible synthetic route would involve the bromination of octan-4-ol. The following are generalized experimental protocols for the synthesis and characterization of a secondary bromoalcohol.

Synthesis of this compound from Octan-4-ol

This procedure is a hypothetical method based on standard organic chemistry reactions for the conversion of secondary alcohols to secondary alkyl bromides.

Materials:

-

Octan-4-ol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve octan-4-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (or concentrated hydrobromic acid) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Characterization of this compound

A general workflow for the characterization of the synthesized product.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Melting Point Apparatus (if the compound is a solid at room temperature)

-

Boiling Point Apparatus

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

FTIR Spectroscopy: Obtain an infrared spectrum of the purified product as a neat liquid or a KBr pellet.

-

Mass Spectrometry: Analyze the purified product by GC-MS to determine its molecular weight and fragmentation pattern.

-

Physical Properties: Determine the boiling point of the liquid product. If the product is a solid, determine its melting point.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

Caption: Workflow for product characterization.

Conclusion

This technical guide has synthesized the available information on this compound, supplementing the sparse specific data with predictions based on established chemical principles and data from analogous compounds. The provided hypothetical experimental protocols and visualizations offer a starting point for researchers aiming to synthesize and characterize this molecule. Further experimental investigation is necessary to validate the predicted properties and explore the potential applications of this compound.

References

Physical properties of 5-Bromooctan-4-ol (e.g., boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of 5-Bromooctan-4-ol. Due to a lack of extensive published experimental data for this specific compound, this document outlines the available molecular information. Furthermore, it details standardized experimental protocols for the determination of key physical properties, namely boiling and melting points, which are critical for the characterization of chemical entities in research and development. A logical workflow for these experimental determinations is also presented.

Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17BrO | [1] |

| Molecular Weight | 209.12 g/mol | [1] |

| CAS Number | 61539-74-0 | [1][2] |

Experimental Protocols for Physical Property Determination

The following sections describe standard laboratory procedures for determining the boiling and melting points of an organic compound like this compound.

Determination of Melting Point

This protocol is applicable if this compound is a solid at room temperature.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline organic compound is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Approximate Melting Point Determination: The heating rate is initially set to a rapid increase (10-20 °C per minute) to quickly determine an approximate melting point range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and the heating rate is adjusted to a slow increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. This process is typically repeated to ensure accuracy.

Determination of Boiling Point (Distillation Method)

This protocol is applicable if this compound is a liquid at room temperature.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled to approximately two-thirds of its volume with the liquid sample, and a few boiling chips are added to ensure smooth boiling.

-

Thermometer Placement: The thermometer is placed in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The distillation flask is heated gently. The heating rate is controlled to maintain a slow and steady distillation rate, typically one to two drops of distillate per second.

-

Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature, observed while the liquid is boiling and condensing, is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure during the experiment is not at standard sea-level pressure (760 mmHg), the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron equation.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the physical state and key physical properties of a novel or uncharacterized compound such as this compound.

Caption: Workflow for the determination of the physical properties of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromooctan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromooctan-4-ol, a halogenated secondary alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally similar molecules and established chemical principles to predict its solubility in a range of common laboratory solvents. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering insights into solvent selection for reactions, purifications, and formulations involving this compound and related compounds. The guide includes a detailed table of estimated solubilities, a comprehensive experimental protocol for solubility determination, and a workflow diagram for the qualitative analysis of solubility.

Introduction to the Solubility of this compound

This compound is an organic molecule featuring an eight-carbon chain, a hydroxyl (-OH) group at the fourth position, and a bromine atom at the fifth position. Its solubility is governed by the interplay between the polar hydroxyl group, the moderately polar carbon-bromine bond, and the nonpolar octyl backbone. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which typically imparts solubility in polar protic solvents. However, the long, nonpolar alkyl chain significantly influences its overall character, making it more lipophilic. The presence of the bromine atom further increases the molecular weight and introduces a dipole moment, which can affect its interaction with various solvents.

The principle of "like dissolves like" is central to understanding the solubility of this compound. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with moderate to low polarity.

Estimated Solubility of this compound

The following table presents the estimated solubility of this compound in a variety of common laboratory solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are derived from the known solubility of structurally analogous compounds, such as 1-octanol (B28484) and 2-octanol, and qualitative data for other bromo-alcohols. The presence of the bromine atom is expected to slightly increase polarity compared to octanol, potentially enhancing solubility in moderately polar solvents while decreasing it in highly nonpolar solvents.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Qualitative Description |

| Water | Polar Protic | < 0.1 | Insoluble |

| Methanol | Polar Protic | > 50 | Miscible |

| Ethanol | Polar Protic | > 50 | Miscible |

| Acetone | Polar Aprotic | > 50 | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Miscible |

| Hexane | Nonpolar | < 1 | Sparingly Soluble |

| Toluene | Nonpolar | > 20 | Soluble |

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

This section outlines a general experimental protocol for the quantitative and qualitative determination of the solubility of a liquid solute, such as this compound, in various solvents.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Pipettes and graduated cylinders

-

Vortex mixer or magnetic stirrer

-

Thermostatic water bath or heating block

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument (for quantitative analysis)

Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vial at a moderate speed to accelerate the separation of the excess solute.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique (e.g., UV-Vis spectrophotometry if the compound has a chromophore, gas chromatography, or high-performance liquid chromatography).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Qualitative Solubility Determination

-

Add approximately 0.1 mL of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observe the mixture.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solute forms a cloudy or heterogeneous mixture, but a significant portion appears to have dissolved.

-

Insoluble: Two distinct liquid layers are observed, or the solute remains as undissolved droplets.

-

-

If the substance appears insoluble, the solvent volume can be incrementally increased (e.g., up to 3 mL) with agitation at each step to confirm insolubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative determination of the solubility of this compound.

Conclusion

Navigating the Synthesis and Procurement of 5-Bromooctan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of the specialized chemical intermediate, 5-Bromooctan-4-ol. As a functionalized long-chain alcohol, this molecule holds potential for use in various synthetic applications within the pharmaceutical and materials science sectors. This document provides a comprehensive overview of its properties, a detailed protocol for its likely synthesis, and a clear-eyed assessment of its current market availability.

Commercial Availability Assessment

Initial investigations into the commercial landscape for this compound (CAS No. 61539-74-0) reveal a significant scarcity of readily available suppliers. While the compound is indexed by some chemical databases, a thorough search of major chemical vendor catalogs indicates that it is not a stock item. One database, Chemsrc, lists the compound but provides conflicting and likely erroneous purity information, associating it with "Palmitic acid."[1] This suggests that researchers requiring this compound will likely need to pursue custom synthesis.

Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 61539-74-0 | Guidechem[2] |

| Molecular Formula | C₈H₁₇BrO | Guidechem[2] |

| Molecular Weight | 209.12 g/mol | Guidechem[2] |

| InChIKey | OCEYTXPVBYKMDF-UHFFFAOYSA-N | Guidechem[2] |

| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[2] |

| XLogP3-AA | 2.9 | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[2] |

| Rotatable Bond Count | 5 | Guidechem[2] |

| Exact Mass | 208.04628 Da | Guidechem[2] |

| Monoisotopic Mass | 208.04628 Da | Guidechem[2] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[2] |

| Heavy Atom Count | 10 | Guidechem[2] |

| Complexity | 75.7 | Guidechem[2] |

Proposed Synthesis Protocol

The most direct and established method for the synthesis of this compound is through the bromohydrin formation from its corresponding alkene precursor, trans-4-Octene (B86139). This reaction typically proceeds via an electrophilic addition of bromine in the presence of water. A common and safer alternative to using elemental bromine is N-Bromosuccinimide (NBS) in an aqueous organic solvent mixture.

Reaction: trans-4-Octene → this compound

Reagents: N-Bromosuccinimide (NBS), water, and a co-solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

Detailed Experimental Methodology:

Materials:

-

trans-4-Octene

-

N-Bromosuccinimide (NBS)

-

Acetone (or DMSO)

-

Water, deionized

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-Octene in a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution. Monitor the reaction progress by observing the disappearance of the orange color of bromine if it forms, or by thin-layer chromatography (TLC). The reaction is typically exothermic, so maintain the temperature below 10 °C.

-

Reaction Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient.

Visualizing the Synthesis and Logic

To aid in the understanding of the synthetic process and the decision-making framework for obtaining this compound, the following diagrams are provided.

Caption: Logical workflow for the procurement of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

Navigating the Labyrinth of Purity: A Technical Guide to 5-Bromooctan-4-ol Standards

For researchers, scientists, and drug development professionals, establishing and verifying the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the purity standards for 5-Bromooctan-4-ol, a key building block in various synthetic pathways. The following sections detail common analytical methodologies, potential impurity profiles, and recommended purification procedures to ensure the quality and integrity of this critical reagent.

Characterization and Purity Assessment

Analytical Techniques

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Analytical Technique | Typical Application | Key Parameters to Monitor |

| Gas Chromatography (GC) | Primary method for purity assessment and detection of volatile impurities. | Peak area percentage of the main component, presence of residual starting materials or by-products. |

| HPLC | Analysis of less volatile impurities and diastereomeric purity. | Peak purity analysis, separation of stereoisomers. |

| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, and integration consistent with the structure of this compound. Absence of signals from common impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | Molecular ion peak corresponding to C₈H₁₇BrO, characteristic isotopic pattern for bromine. |

Potential Impurities and Their Origins

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common synthetic route to this compound is the Grignard reaction between butylmagnesium bromide and butanal, followed by bromination of the resulting octan-4-ol.

| Impurity Class | Potential Compounds | Origin |

| Starting Materials | Butanal, 1-Bromobutane, Octan-4-ol | Incomplete reaction or carry-over. |

| By-products | Dibutyl ether, Butane, isomers of bromooctanol | Side reactions during Grignard synthesis or bromination. |

| Solvents | Diethyl ether, Tetrahydrofuran (THF) | Residual solvents from synthesis and workup. |

| Degradation Products | Octan-4-one, unsaturated derivatives | Oxidation or elimination reactions. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis and purification of this compound.

Gas Chromatography (GC) Method

A standard GC method for the analysis of mid-volatility alcohols can be employed.

-

Column: A non-polar or mid-polarity column, such as a DB-5 or DB-17, is suitable.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Purification by Fractional Distillation

For the removal of volatile impurities and unreacted starting materials, fractional distillation under reduced pressure is an effective method.

-

Set up a fractional distillation apparatus with a vacuum source.

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.

Visualizing Workflows and Relationships

To further clarify the processes involved in ensuring the purity of this compound, the following diagrams illustrate a typical synthesis and purification workflow, as well as the logical relationship of analytical techniques in quality control.

Caption: A typical workflow for the synthesis and purification of this compound.

Caption: Logical flow for the analytical quality control of this compound.

By adhering to rigorous analytical and purification protocols, researchers can ensure the high purity of this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors. This guide serves as a foundational resource for establishing such quality standards in the laboratory.

Potential Hazards and Toxicity of 5-Bromooctan-4-ol: A Technical Guide

Disclaimer: This document provides a summary of the potential hazards and toxicity of 5-Bromooctan-4-ol based on available data for structurally similar compounds. No specific toxicological studies have been identified for this compound itself. Therefore, this guide should be used for preliminary informational purposes only, and a comprehensive risk assessment should be conducted prior to any handling or use of this substance.

Introduction

This compound is a halogenated alcohol. Due to the limited availability of specific toxicological data for this compound, this guide utilizes information from surrogate molecules, primarily 4-bromobutanol and 8-bromooctanol, to infer potential hazards. Halogenated hydrocarbons, as a class, can exert toxic effects through various mechanisms, and it is crucial to handle such compounds with appropriate caution.

Physicochemical Properties and Hazard Classification

| Property | 4-Bromobutanol | 8-Bromooctanol |

| CAS Number | 33036-62-3[1] | 50816-19-8[2][3][4][5] |

| Molecular Formula | C4H9BrO[1][6][7] | C8H17BrO[2][3][4][5] |

| Molecular Weight | 153.02 g/mol [7] | 209.12 g/mol [2][3] |

| Appearance | Light yellow liquid[6] | Colorless Oil[4] |

| Boiling Point | 56 - 58 °C[6] | 105-106 °C at 5 mmHg[3] |

| Flash Point | 7 °C (44.6 °F)[6] | >110 °C (>230 °F)[3][4] |

| Solubility | Insoluble in water[6] | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[4] |

Hazard Classification of Surrogate Compounds:

| Hazard | 4-Bromobutanol | 8-Bromooctanol |

| Flammability | Highly flammable liquid and vapor[6] | Combustible liquid[3] |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[6] | Not classified |

| Skin Corrosion/Irritation | Causes skin irritation[6][8] | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[6][8] | Causes serious eye irritation[2] |

| Respiratory Irritation | May cause respiratory irritation[6][8] | Not classified |

Toxicological Profile (Based on Surrogates)

The toxicological properties of this compound have not been fully investigated. Based on data from surrogate bromoalkanols, the primary hazards are expected to be:

-

Skin and Eye Irritation: Direct contact with bromoalkanols like 4-bromobutanol and 8-bromooctanol is known to cause skin and eye irritation.[2][6][8]

-

Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation, as indicated for 4-bromobutanol.[6][8]

-

Harmful if Swallowed: 4-Bromobutanol is classified as harmful if swallowed.[6]

Long-term exposure to some halogenated hydrocarbons has been associated with liver and kidney toxicity.[9]

Experimental Protocols

Specific experimental protocols for determining the toxicity of this compound are not available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for assessing the acute toxicity of chemical substances.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a substance is administered orally to a single animal at a defined dose. The outcome of this initial test determines the dose for the next animal. The test aims to identify a dose that causes clear signs of toxicity but no mortality.

-

Animal Model: Typically, a single sex of rodent (usually females) is used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the determination of the dose at which evident toxicity is observed and enables classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.[10]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute dermal toxicity.

-

Principle: The substance is applied to the shaved skin of an animal in a single dose.

-

Animal Model: Rodents are typically used.

-

Procedure:

-

The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.

-

The exposure period is typically 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals.

-

-

Endpoint: The test provides information on the potential for a substance to cause toxicity following dermal exposure.[11]

Visualizations

Conceptual Signaling Pathway for Halogenated Hydrocarbon Toxicity

The exact mechanism of toxicity for this compound is unknown. However, a general mechanism for halogenated hydrocarbons involves metabolic activation to reactive intermediates that can lead to cellular damage.

References

- 1. 4-Bromo-1-butanol - Safety Data Sheet [chemicalbook.com]

- 2. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromo-1-octanol 95 50816-19-8 [sigmaaldrich.com]

- 4. 8-Bromo-1-octanol | 50816-19-8 [chemicalbook.com]

- 5. chemspider.com [chemspider.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 10. researchgate.net [researchgate.net]

- 11. umwelt-online.de [umwelt-online.de]

Discovery and history of 5-Bromooctan-4-ol

Disclaimer: Publicly available information regarding the specific discovery, detailed historical context, and extensive experimental data for 5-Bromooctan-4-ol is limited. This document summarizes the currently accessible data and provides a theoretical framework for its synthesis and characterization based on established chemical principles.

Introduction

This compound is an organic compound with the chemical formula C₈H₁₇BrO. Structurally, it is a halogenated alcohol, possessing a bromine atom and a hydroxyl group on an eight-carbon chain. While not extensively documented in scientific literature, its structure suggests potential utility as an intermediate in organic synthesis, potentially in the development of more complex molecules for pharmaceutical or materials science applications. The presence of two functional groups, an alcohol and an alkyl bromide, allows for a variety of chemical transformations.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical databases. The following table summarizes key computed and, where available, experimental properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇BrO | Guidechem[1] |

| Molecular Weight | 209.12 g/mol | Guidechem[1] |

| CAS Number | 61539-74-0 | Chemsrc[2], Guidechem[1] |

| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[1] |

| InChI | InChI=1S/C8H17BrO/c1-3-5-7(9)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 | Guidechem[1] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[1] |

| Rotatable Bond Count | 5 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |

Plausible Synthetic Approach

Proposed Experimental Protocol: Synthesis of this compound from oct-4-ene

-

Reaction Setup: To a solution of oct-4-ene (1 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Proposed Characterization Workflow

The successful synthesis of this compound would be confirmed through a series of analytical techniques to verify its structure and purity.

Caption: Proposed Synthesis and Characterization Workflow.

Involvement in Signaling Pathways or Drug Development

Based on the conducted searches, there is no available information in the public domain linking this compound to any specific signaling pathways or its direct application in drug development. Its utility would likely be as a precursor or building block for the synthesis of biologically active molecules. The bifunctional nature of the molecule allows for selective reactions at either the hydroxyl or the bromide group, making it a versatile intermediate.

Conclusion

This compound is a chemical compound with limited documentation in publicly accessible scientific literature. While its fundamental physicochemical properties can be estimated or are available in chemical databases, detailed information regarding its discovery, history, and specific applications remains elusive. The proposed synthetic and characterization workflows are based on established chemical principles and provide a framework for its preparation and verification. Further research would be required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 5-Bromooctan-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromooctan-4-ol is limited in publicly available literature. This guide is a comprehensive compilation of established principles in organic chemistry and pharmacology of structurally related compounds to provide a robust framework for its synthesis, characterization, and potential biological investigation.

Introduction

This compound is a halogenated alcohol, a class of organic compounds that has garnered interest in medicinal chemistry and chemical synthesis due to the unique properties conferred by the halogen atom. The presence of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. This guide provides a detailed overview of the synthesis, and predicted physicochemical properties of this compound, and explores its potential biological activities based on the known pharmacology of similar short-chain haloalcohols.

Synthesis of this compound

Two primary and well-established synthetic routes are proposed for the preparation of this compound: bromohydrin formation from an alkene and ring-opening of an epoxide.

Route 1: Bromohydrin Formation from Oct-4-ene

This method involves the reaction of an alkene, in this case, oct-4-ene, with a source of electrophilic bromine in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a water molecule.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-4-ene (1 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. From the dropping funnel, add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent mixture dropwise over 30 minutes. The use of NBS is a common and effective method for generating the necessary electrophilic bromine in situ.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound.

Reaction Mechanism:

The reaction is regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[2][3] In the case of a symmetrical alkene like oct-4-ene, this is not a factor. The stereochemistry of the addition is anti, resulting in a racemic mixture of (4R,5S) and (4S,5R) enantiomers.[3][4]

Figure 1: Synthetic pathway for this compound via bromohydrin formation.

Route 2: Ring-Opening of 4,5-Epoxyoctane

This alternative synthesis involves the acid-catalyzed ring-opening of an epoxide, 4,5-epoxyoctane, with hydrobromic acid (HBr). This reaction also proceeds with high regioselectivity and anti-stereoselectivity.[5][6]

Experimental Protocol:

-

Reaction Setup: Dissolve 4,5-epoxyoctane (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C. Add a 48% aqueous solution of hydrobromic acid (1.2 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the epoxide.

-

Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography.

References

In-depth Technical Guide on 5-Bromooctan-4-ol: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this guide synthesizes information from related compounds and general chemical principles to provide a comprehensive theoretical overview. This document covers the predicted physicochemical properties, potential synthetic pathways, spectroscopic characteristics, and theoretical considerations of its reactivity and potential biological interactions. The aim is to provide a foundational resource for researchers interested in the further study and application of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. However, based on its structure and data from similar compounds, several key properties can be predicted. These are summarized in the table below.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₇BrO | General Chemical Knowledge |

| Molecular Weight | 209.12 g/mol | PubChem Database |

| Appearance | Likely a colorless to pale yellow liquid | General properties of similar bromo-alcohols |

| Boiling Point | Estimated to be in the range of 200-220 °C | Trend analysis of similar sized haloalcohols |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | "Like dissolves like" principle |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be between 2.5 and 3.5 | Computational prediction based on structure |

| Stereoisomers | Contains two chiral centers (C4 and C5), leading to four possible stereoisomers (RR, SS, RS, SR) | Structural Analysis |

Theoretical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by the presence of the hydroxyl (-OH) and bromo (-Br) functional groups. The proximity of these groups suggests the potential for intramolecular reactions and specific stereochemical outcomes in substitution and elimination reactions.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine (C5) is electrophilic and susceptible to nucleophilic attack. The reaction mechanism, whether Sₙ1 or Sₙ2, will be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. Due to the secondary nature of the carbon, both pathways are plausible.

-

Sₙ2 Pathway: A strong, sterically unhindered nucleophile would favor an Sₙ2 mechanism, leading to an inversion of configuration at the C5 center.

-

Sₙ1 Pathway: In a polar, protic solvent with a weaker nucleophile, an Sₙ1 mechanism might be favored. This would proceed through a carbocation intermediate, potentially leading to a racemic mixture of products at the C5 center.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The regioselectivity of this reaction (Zaitsev vs. Hofmann elimination) will depend on the steric bulk of the base and the substrate.

Intramolecular Reactions

The adjacent hydroxyl group can act as an internal nucleophile, particularly under basic conditions. Deprotonation of the alcohol can lead to an intramolecular Sₙ2 reaction, forming a cyclic ether (an epoxide). The stereochemistry of the starting material will dictate the stereochemistry of the resulting epoxide.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Broad singlet for the -OH proton (variable chemical shift).- Multiplet for the proton on C4 (adjacent to -OH).- Multiplet for the proton on C5 (adjacent to -Br).- Signals for the alkyl chain protons. |

| ¹³C NMR | - Signal for the carbon bearing the -OH group (C4) in the 60-70 ppm range.- Signal for the carbon bearing the -Br group (C5) in the 40-50 ppm range.- Signals for the other alkyl carbons. |

| Infrared (IR) Spectroscopy | - Broad O-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands around 2850-3000 cm⁻¹.- C-O stretching band around 1050-1150 cm⁻¹.- C-Br stretching band in the fingerprint region (500-600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) would be weak or absent.- Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).- Fragmentation patterns involving loss of H₂O, Br, and cleavage of the C-C bond adjacent to the functional groups. |

Potential Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not published. However, a plausible synthetic route and a general protocol for a typical reaction are outlined below.

Synthesis of this compound

A likely synthesis would involve the reduction of 5-Bromooctan-4-one.

Reaction: 5-Bromooctan-4-one + NaBH₄ → this compound

Experimental Workflow:

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for reacting this compound with a nucleophile, for example, sodium azide (B81097) (NaN₃).

Reaction: this compound + NaN₃ → 5-Azidooctan-4-ol

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, this guide provides a theoretical framework for understanding its properties and reactivity. The presence of two adjacent functional groups makes it an interesting target for further synthetic and mechanistic studies. Future research should focus on the stereoselective synthesis of its various stereoisomers and the exploration of their differential reactivity. Furthermore, computational studies could provide deeper insights into its conformational preferences and reaction energetics. For drug development professionals, the lipophilic nature and the presence of a halogen atom suggest that this molecule and its derivatives could be explored for their potential biological activities, warranting further investigation.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromooctan-4-ol

Introduction

This application note provides a comprehensive protocol for the synthesis of 5-bromooctan-4-ol from oct-4-en-4-ol. The described method utilizes a halohydrin formation reaction, a fundamental transformation in organic synthesis. This procedure is particularly relevant for researchers in medicinal chemistry and drug development, where the introduction of a bromo- and hydroxyl- group into an aliphatic chain can be a key step in the synthesis of more complex molecules. The protocol employs N-bromosuccinimide (NBS) as a bromine source in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium, which is a common and effective method for achieving such transformations.[1] This reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by water to yield the desired bromohydrin.[1][2]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

oct-4-en-4-ol

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve oct-4-en-4-ol (1.0 eq) in a mixture of DMSO and deionized water (5:1 v/v).

-

Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and rinse the filter cake with a small amount of diethyl ether.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Theoretical Yield (g) | Appearance |

| oct-4-en-4-ol | C8H16O | 128.21 | Not available | - | Colorless liquid |

| This compound | C8H17BrO | 209.12[3] | 61539-74-0[3] | (Calculated based on starting material) | Pale yellow oil |

Characterization Data for this compound

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~4.0-3.8 (m, 1H, CH-Br), ~3.7-3.5 (m, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.9-1.4 (m, 8H, CH₂), ~0.9 (t, 6H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~75 (CH-OH), ~60 (CH-Br), and various signals in the aliphatic region for the remaining carbons.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₈BrO⁺, found.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin; appropriate gloves should be worn.

-

Diethyl ether is highly flammable and should be handled away from ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may require optimization depending on the scale and purity of the starting materials.

References

Synthesis of 5-Bromooctan-4-ol from 4-Octanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 5-Bromooctan-4-ol, a potentially valuable intermediate in organic synthesis and drug development, starting from the readily available 4-octanone (B1346966). The synthesis involves the reduction of the ketone to the corresponding secondary alcohol, 4-octanol (B147376), followed by a regioselective bromination to yield the target bromohydrin. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and expected results, including a summary of quantitative data and characterization details.

Introduction

Bromohydrins are important functional groups in organic chemistry, serving as versatile precursors for the synthesis of epoxides, amino alcohols, and other complex organic molecules. The synthesis of this compound from 4-octanone provides a straightforward route to a bifunctional molecule with potential applications in the synthesis of novel bioactive compounds and pharmaceutical intermediates. The described methodology is robust and can be adapted for the synthesis of analogous bromohydrins.

Reaction Scheme

The synthesis of this compound from 4-octanone is a two-step process:

-

Reduction of 4-Octanone: 4-octanone is reduced to 4-octanol using a mild reducing agent, sodium borohydride (B1222165) (NaBH₄), in a protic solvent.

-

Bromination of 4-Octanol: The resulting 4-octanol is then treated with a source of electrophilic bromine, generated in situ from sodium bromide and sulfuric acid, to yield this compound.

Experimental Protocols

Step 1: Reduction of 4-Octanone to 4-Octanol

Materials:

-

4-Octanone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octanone (1.0 eq) in methanol (5 mL per gram of ketone).

-

Cool the solution in an ice bath to 0-5 °C with stirring.

-

Slowly add sodium borohydride (0.25 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-octanol.

-

The crude product can be purified by flash column chromatography if necessary.

Step 2: Bromination of 4-Octanol to this compound

Materials:

-

4-Octanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4-octanol (1.0 eq) and sodium bromide (1.2 eq).

-

Carefully and slowly add deionized water (25 mL) and concentrated sulfuric acid (1.2 eq) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (1 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient).

Data Presentation

| Parameter | 4-Octanone | 4-Octanol | This compound |

| Molecular Formula | C₈H₁₆O | C₈H₁₈O | C₈H₁₇BrO |

| Molecular Weight ( g/mol ) | 128.21 | 130.23 | 209.12 |

| Appearance | Colorless liquid | Colorless liquid | Pale yellow oil |

| Boiling Point (°C) | 165-166 | 175-177 | Not available |

| Yield (%) | - | ~90-95% | ~60-70% |

Characterization of this compound

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.10-4.00 (m, 1H, -CHBr-)

-

δ 3.80-3.70 (m, 1H, -CHOH-)

-

δ 2.00-1.80 (m, 2H)

-

δ 1.70-1.20 (m, 8H)

-

δ 0.95-0.85 (t, 6H, 2 x -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 75.0 (-CHOH)

-

δ 60.0 (-CHBr)

-

δ 38.0, 35.0, 28.0, 22.0, 14.0, 13.5 (aliphatic carbons)

-

-

IR (neat, cm⁻¹):

-

3400 (br, O-H stretch)

-

2960, 2930, 2870 (C-H stretch)

-

1050 (C-O stretch)

-

650 (C-Br stretch)

-

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Application Notes and Protocols for the Purification of 5-Bromooctan-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Bromooctan-4-ol, a key intermediate in various synthetic applications. The following sections outline two primary purification techniques: vacuum distillation and flash column chromatography, complete with experimental procedures and expected outcomes.

Introduction

This compound is a secondary bromoalcohol whose purity is critical for the success of subsequent reactions in a synthetic pathway. Impurities, such as unreacted starting materials, byproducts, or decomposition products, can lead to low yields and complex downstream purification challenges. The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. This document provides guidelines for selecting and implementing the most appropriate technique.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the described methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |

| Vacuum Distillation | >95% | 80-90% | Effective for removing non-volatile impurities and some isomeric byproducts. Scalable. | Requires specialized equipment. Potential for thermal decomposition if not carefully controlled. |

| Flash Column Chromatography | >98% | 70-85% | High resolution for separating closely related impurities. Adaptable to various scales. | More time-consuming and labor-intensive. Requires significant solvent volumes. |

Experimental Protocols

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, which is expected to have a high boiling point and may be susceptible to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head with condenser and collection flask(s)

-

Thermometer and adapter

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Manometer

-

Boiling chips or magnetic stir bar

-

Glass wool for insulation

Predicted Boiling Point: While experimental data for the boiling point of this compound is not readily available, a predicted value can be estimated. Based on its structure and the boiling points of similar compounds, the boiling point at atmospheric pressure is likely to be above 200 °C. Under a vacuum of approximately 10 mmHg, the boiling point is estimated to be in the range of 100-130 °C.

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks. Use appropriate grease for all ground-glass joints to ensure a good seal.

-

Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

-

Initiate Vacuum: Connect the vacuum pump to the distillation apparatus through a cold trap. Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.

-

Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using the heating mantle. If using a stir bar, ensure it is stirring smoothly.

-

Distillation: The temperature of the vapor will rise as the compound begins to boil. Collect any initial low-boiling fractions in a separate receiving flask.

-

Product Collection: When the vapor temperature stabilizes at the expected boiling point of this compound, switch to a clean collection flask to collect the purified product.

-

Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or fluctuate. Do not distill to dryness.

-

Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.

Purity Analysis: The purity of the distilled fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5]

Flash Column Chromatography

Flash column chromatography is a high-resolution purification technique that is effective for separating this compound from impurities with similar polarities.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Compressed air or nitrogen source with a regulator

Procedure:

a. Eluent Selection (TLC Analysis):

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (B1210297) (start with a ratio of 9:1 or 4:1).

-

Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

-

The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. Adjust the eluent polarity by changing the ratio of hexanes to ethyl acetate as needed.

b. Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a protective layer of sand on top of the silica gel.

c. Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

Open the stopcock and allow the sample to adsorb onto the silica.

-

Carefully add the eluent to the top of the column.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

-

Collect fractions in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Purity Analysis: The purity of the combined fractions can be confirmed by TLC and GC-MS.

Visualizations

Caption: Workflow for the purification of this compound by vacuum distillation.

Caption: Workflow for the purification of this compound by flash column chromatography.

References

5-Bromooctan-4-ol: A Versatile Intermediate in Organic Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromooctan-4-ol is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This unique combination of functional groups makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of diverse molecular architectures. Its utility is particularly pronounced in the construction of cyclic ethers, such as tetrahydrofurans and epoxides, and in the formation of new carbon-carbon and carbon-oxygen bonds. These structural motifs are prevalent in many biologically active compounds and pharmaceutical agents. This document provides an overview of the applications of this compound and detailed protocols for its synthesis and subsequent use in key organic reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its precursor, 5-Bromooctan-4-one, is provided below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | This compound | 5-Bromooctan-4-one |

| Molecular Formula | C₈H₁₇BrO | C₈H₁₅BrO |

| Molecular Weight | 209.12 g/mol | 207.11 g/mol [1] |

| CAS Number | 61539-74-0[2][3][4] | 61539-87-5[1] |

| Appearance | Expected to be a liquid or low-melting solid | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-Bromooctan-4-one.

Protocol 1: Reduction of 5-Bromooctan-4-one

This protocol describes the reduction of 5-Bromooctan-4-one to this compound using a standard reducing agent like sodium borohydride (B1222165).

Materials:

-

5-Bromooctan-4-one

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-Bromooctan-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-